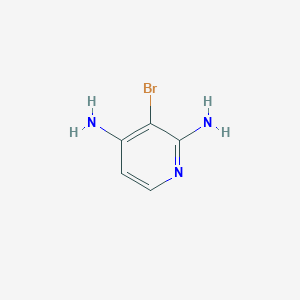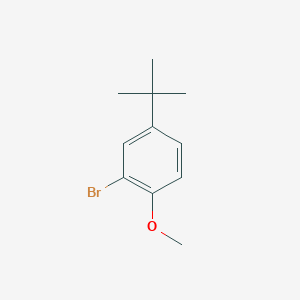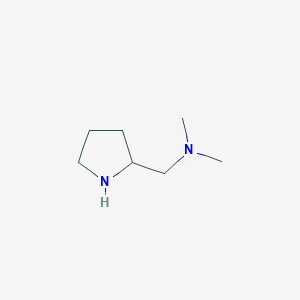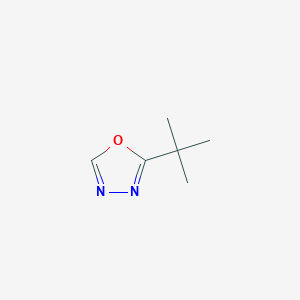
2-叔丁基-1,3,4-恶二唑
描述
2-Tert-butyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C6H10N2O . It is also known by other names, including tert-butyl-1,3,4-oxadiazole and 2-tert-butyl-[1,3,4]oxadiazole . The compound’s structure consists of a five-membered heterocyclic ring containing oxygen and nitrogen atoms .
Synthesis Analysis
The synthesis of 2-Tert-butyl-1,3,4-oxadiazole involves various methods, including cyclization reactions. Researchers have explored both experimental and computational approaches to obtain this compound. Further studies are needed to optimize synthetic routes and improve yields .
Molecular Structure Analysis
The molecular formula of 2-Tert-butyl-1,3,4-oxadiazole indicates a total of nine heavy atoms (carbon, nitrogen, and oxygen). The compound’s exact mass is approximately 126.08 g/mol . Its canonical SMILES representation is CC©©C1=NN=CO1 .
Chemical Reactions Analysis
2-Tert-butyl-1,3,4-oxadiazole has been investigated for its reactivity in various chemical reactions. Researchers have explored its potential as a hole-blocking material in multilayer polymer light-emitting diodes (PLEDs) to enhance device efficiency . Additionally, it exhibits interesting properties in the context of corrosion inhibition .
Physical And Chemical Properties Analysis
科学研究应用
Medicinal Chemistry
2-Tert-butyl-1,3,4-oxadiazole: is a valuable scaffold in medicinal chemistry. It is found in the structure of several pharmaceutical drugs due to its biological activity. For instance, it is present in medicines like fenadiazole, zibotentan, and tiodazosin . These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Materials Science
In the field of materials science, 2-Tert-butyl-1,3,4-oxadiazole derivatives are used as promising scaffolds for applications such as organic light-emitting diodes (OLEDs), membranes for high-pressure mixed-gas separation, and as corrosion inhibitors . Their ability to form stable and conductive materials makes them suitable for these applications.
Optoelectronic Devices
This compound plays a crucial role in the development of optoelectronic devices. It is used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes (LEDs), enhancing the efficiency of these devices . Its electron-transporting properties contribute to the performance of OLEDs.
Energetic Materials
2-Tert-butyl-1,3,4-oxadiazole: is also utilized in the synthesis of energetic materials. These materials are designed to release energy rapidly and are used in applications such as explosives, propellants, and pyrotechnics. The compound’s thermal stability and ability to produce a significant energy release make it an attractive component for such materials .
Corrosion Inhibitors
The compound’s derivatives serve as effective corrosion inhibitors, particularly for protecting metals in acidic environments. They form a protective film on the metal surface, significantly reducing the rate of corrosion . This application is vital in industries where metal preservation is crucial.
Metal Ion Sensors
Lastly, 2-Tert-butyl-1,3,4-oxadiazole and its derivatives are explored as metal ion sensors. These sensors can detect and quantify metal ions in various environments, which is essential for monitoring and controlling industrial processes .
作用机制
Target of Action
Oxadiazoles, in general, have been found to exhibit a wide range of biological activities . For instance, some oxadiazole derivatives have shown antibacterial, antiviral, and anti-leishmanial activities . The specific targets for these activities are diverse and depend on the specific derivative and its functional groups .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen in the oxadiazole ring . The specific interactions and resulting changes would depend on the particular target and the surrounding biochemical environment .
Biochemical Pathways
Oxadiazoles have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . The affected pathways and their downstream effects would be dependent on the specific target and the biological context .
Pharmacokinetics
The pharmacokinetic properties of oxadiazole derivatives can vary widely depending on their specific chemical structures . The impact on bioavailability would be determined by factors such as absorption rate, distribution within the body, metabolic stability, and rate of excretion .
Result of Action
Given the broad range of biological activities associated with oxadiazoles, the effects could potentially include alterations in cellular processes, inhibition of specific enzymes or receptors, or disruption of microbial growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Tert-butyl-1,3,4-oxadiazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the specific biological context and the presence of other drugs or substances .
属性
IUPAC Name |
2-tert-butyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETCKKFZFOFBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464983 | |
| Record name | 2-tert-butyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1,3,4-oxadiazole | |
CAS RN |
251540-53-1 | |
| Record name | 2-tert-butyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the m-terphenyloxadiazole derivatives suitable for use as electron transporting materials in blue phosphorescent OLEDs?
A1: The m-terphenyloxadiazole derivatives, specifically tOXD-mTP and tpOXD-mTP, possess several key characteristics that make them well-suited as ETMs in blue phosphorescent OLEDs []:
- High Triplet Energy Gaps (ET): Both tOXD-mTP and tpOXD-mTP exhibit high ET values of 2.83 eV and 2.90 eV, respectively []. This is crucial for efficiently confining the triplet exciton within the emitting layer, preventing energy transfer losses and enabling efficient blue phosphorescence.
- Effective Electron Transport: The incorporation of two oxadiazolyl groups and a m-terphenyl linkage within the molecular structure contributes to efficient electron transport properties []. This facilitates the movement of electrons through the ETM layer to the emissive layer.
- Improved Device Performance: OLED devices utilizing tOXD-mTP and tpOXD-mTP as ETMs demonstrate significantly enhanced performance compared to devices using the conventional ETM OXD-7 []. This is evident in the higher current efficiencies and external quantum efficiencies achieved, highlighting the effectiveness of these novel materials in improving device performance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



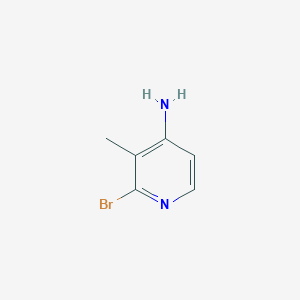

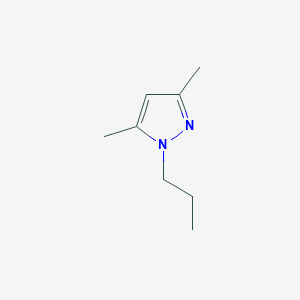
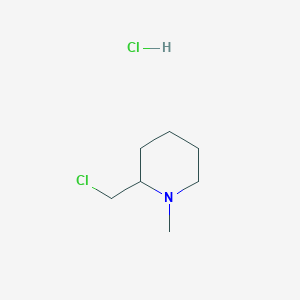
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)



